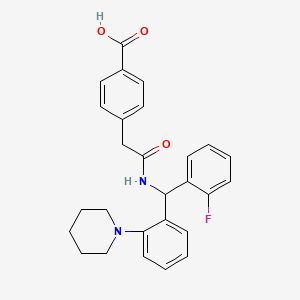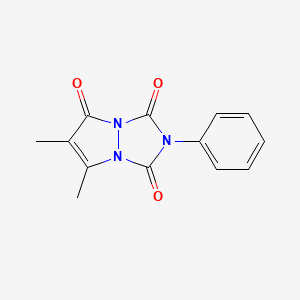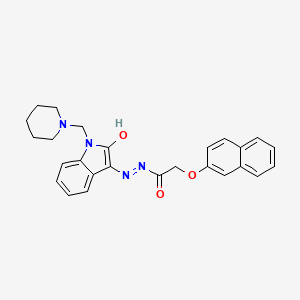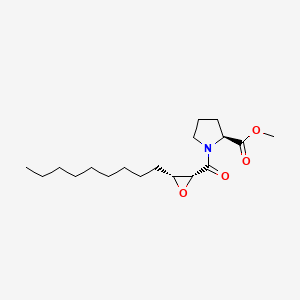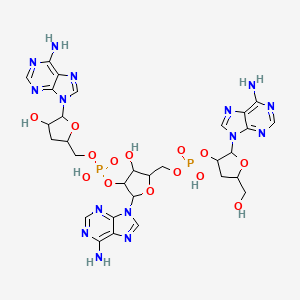
Presenegenin, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Presenegenin, dimethyl ester is a triterpenoid compound derived from presenegenin. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential anti-inflammatory and corticomimetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Presenegenin, dimethyl ester can be synthesized through the oxidation of presenegenin dimethyl ester triacetate with chromium trioxide in acetic acid. This reaction yields two main products: 11-keto-presenegenin dimethyl ester and 12-keto-presenegenin dimethyl ester-12, 27-hemiketal . The reaction conditions involve using chromium trioxide as the oxidizing agent in an acetic acid medium.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process typically involves large-scale oxidation reactions using chromium trioxide and acetic acid. The reaction is followed by purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Presenegenin, dimethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
11-keto-presenegenin dimethyl ester: Formed through oxidation and subsequent hydrolysis.
12-keto-presenegenin dimethyl ester-12, 27-hemiketal: Another major product formed through oxidation and hydrolysis.
Applications De Recherche Scientifique
Presenegenin, dimethyl ester has several scientific research applications, including:
Chemistry: Used as a model compound for studying oxidation and hydrolysis reactions of triterpenoids.
Biology: Investigated for its potential anti-inflammatory properties and corticomimetic activities.
Medicine: Explored for its potential therapeutic effects in treating inflammatory conditions.
Industry: Utilized in the synthesis of other triterpenoid derivatives for various applications.
Mécanisme D'action
The mechanism of action of presenegenin, dimethyl ester involves its interaction with molecular targets and pathways related to inflammation. The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of corticoid-5β-reductase, an enzyme involved in the metabolism of corticosteroids . This inhibition leads to a reduction in the breakdown of corticosteroids, thereby enhancing their anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleanolic acid: Another triterpenoid with anti-inflammatory properties.
Hederagenin: A triterpenoid known for its corticomimetic activities.
β-boswellic acid: A triterpenoid with anti-inflammatory and anti-arthritic properties.
Uniqueness
Presenegenin, dimethyl ester is unique due to its specific oxidation products and the presence of both 11-keto and 12-keto derivatives . These derivatives contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
2735-82-2 |
|---|---|
Formule moléculaire |
C32H50O7 |
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
dimethyl 2,3-dihydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylate |
InChI |
InChI=1S/C32H50O7/c1-27(2)12-13-31(26(37)39-7)14-15-32(18-33)19(20(31)16-27)8-9-22-28(3)17-21(34)24(35)30(5,25(36)38-6)23(28)10-11-29(22,32)4/h8,20-24,33-35H,9-18H2,1-7H3 |
Clé InChI |
DZBMROWWXVEOHY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)OC)O)O)C)C)C2C1)CO)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


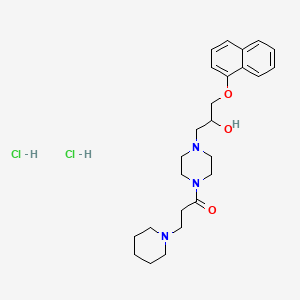




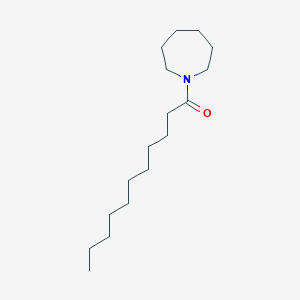
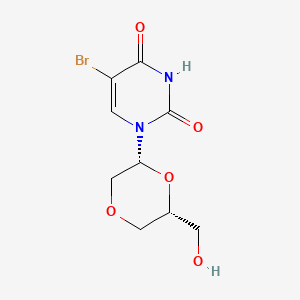
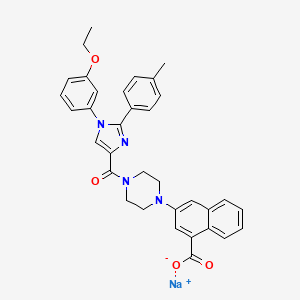
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
